molecular formula C9H9NO5 B1296519 3-(4-Nitrophenoxy)propionic acid CAS No. 10572-16-4

3-(4-Nitrophenoxy)propionic acid

Cat. No.: B1296519
CAS No.: 10572-16-4
M. Wt: 211.17 g/mol
InChI Key: RRQDYEMTBDVXQY-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)propionic acid is an organic compound with the molecular formula C9H9NO5. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs. The compound is characterized by a nitrophenyl group attached to a propionic acid moiety, making it a versatile building block in chemical reactions.

Scientific Research Applications

3-(4-Nitrophenoxy)propionic acid is used in scientific research for various purposes:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitrophenyl derivatives.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyestuffs.

Safety and Hazards

3-(4-Nitrophenoxy)propionic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenoxy)propionic acid typically involves the reaction of 4-nitrophenol with 3-chloropropionic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the nitrophenyl group. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)propionic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts like sulfuric acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols and sulfuric acid.

Major Products

    Reduction: 3-(4-Aminophenoxy)propionic acid.

    Substitution: Various substituted phenoxypropionic acids.

    Esterification: Esters of this compound.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)propionic acid involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by reducing agents, leading to the formation of an amino group. In nucleophilic substitution reactions, the nitrophenyl group acts as an electrophile, allowing nucleophiles to attack and replace the nitro group.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenoxy)propionic acid
  • 3-(4-Methoxyphenoxy)propionic acid
  • 3-(4-Chlorophenoxy)propionic acid

Uniqueness

3-(4-Nitrophenoxy)propionic acid is unique due to its nitro group, which imparts distinct reactivity compared to its analogs. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which is not possible with methoxy or chlorophenyl derivatives. This makes it a valuable intermediate in the synthesis of various compounds with diverse applications.

Properties

IUPAC Name

3-(4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQDYEMTBDVXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909692
Record name 3-(4-Nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10572-16-4
Record name 10572-16-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Nitrophenoxy)propionic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-nitrophenol (14.0 g., 0.10 mol), 3-chloropropionic acid (10.8 g., 0.10 mol) and potassium hydroxide (11.2 g., 0.20 mol) in water and ethanol is heated at reflux temperature for 2 hours, cooled to ambient temperature, acidified with concentrated HCl to pH˜1, and extracted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of sodium bicarbonate. The aqueous bicarbonate phase is acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. The final ethyl acetate extract is washed with brine, dried over MgSO4 and concentrated in vacuo. The resultant residue is crystallized from ethyl ether and hexane to afford the title compound as an off-white crystalline solid, 5.3 g (25% yield), mp 117-118° C., identified by NMR and mass spectral analyses.
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11.2 g
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25%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Dissolve p-nitrophenol (11 g, 100 mmol), 3-chloropropanoic acid (14 g, 100 mmol) in a mixture of ethanol (100 mL) and 20% aqueous KOH solution (100 mL). Heat to reflux for 2 hrs, then adjust pH=1-3, extract with EtOAc (300 mL×3), combine the organic layers and wash with brine (300 mL×2), dry over anhydrous Na2SO4. Concentrate under reduced pressure to give the crude product. Purification by chromatography (silica gel, EtOAc:PE=1:4) affords the title compound (7.5 g, 14.9%). MS: (M+1): 212.1.
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11 g
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14.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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